

Application Notes and Protocols: (R,R)-Cilastatin Pharmacokinetic and Pharmacodynamic Modeling

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Compound of Interest

Compound Name: (R,R)-Cilastatin

Cat. No.: B1144943

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **(R,R)-Cilastatin**. Detailed protocols for quantification and analysis are included to support research and development efforts.

Introduction

Cilastatin is a reversible, competitive inhibitor of dehydropeptidase-I (DHP-I), a renal enzyme responsible for the metabolism of certain carbapenem antibiotics, such as imipenem. The clinically utilized form is the (R,R)-stereoisomer. By inhibiting DHP-I, **(R,R)-Cilastatin** prevents the renal inactivation of imipenem, thereby increasing its urinary concentration and systemic efficacy. Beyond its role in antibiotic co-administration, **(R,R)-Cilastatin** has demonstrated nephroprotective effects, mitigating the kidney-damaging potential of various drugs. This document outlines the PK/PD characteristics of **(R,R)-Cilastatin** and provides detailed experimental protocols for its study.

Pharmacokinetic Properties of Cilastatin

The pharmacokinetics of cilastatin have been primarily studied in combination with imipenem. Cilastatin is typically administered intravenously.

Table 1: Summary of Pharmacokinetic Parameters for Cilastatin in Humans

Parameter	Value	Reference
Half-life ($t_{1/2}$)	Approximately 1 hour	[1]
Volume of Distribution (Vd)	14.6 - 20.1 L	[1]
Total Clearance (CL)	0.2 L/h/kg	[1]
Renal Clearance	0.10 - 0.16 L/h/kg	[1]
Protein Binding	35 - 40%	[1]
Urinary Excretion (unchanged)	~70%	[1]

Pharmacodynamic Properties of (R,R)-Cilastatin

The primary pharmacodynamic effect of **(R,R)-Cilastatin** is the competitive inhibition of renal dehydropeptidase-I. This action not only protects co-administered carbapenems but also influences the metabolism of other endogenous substances like leukotriene D4.[1][2] Additionally, cilastatin has been shown to inhibit renal organic anion transporters (OATs), which may contribute to its nephroprotective effects.[3]

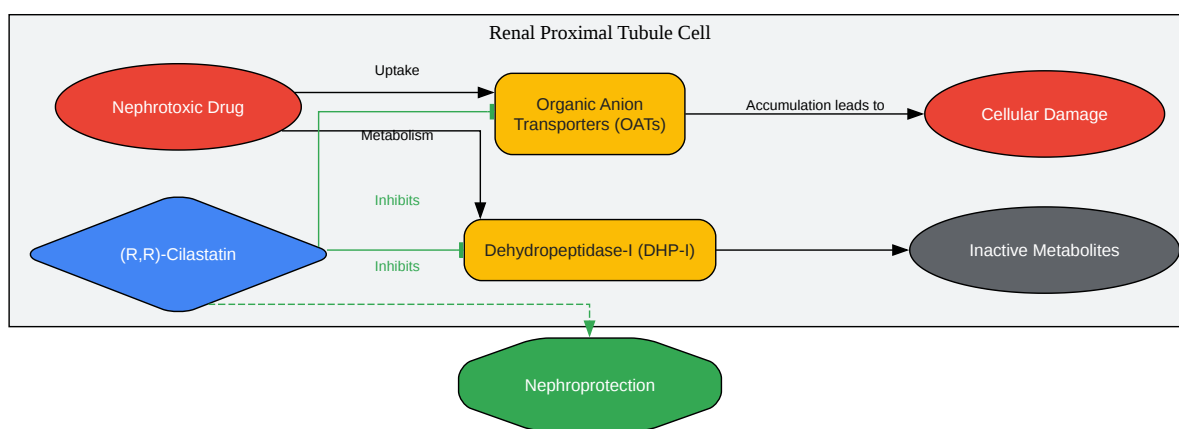
Table 2: Pharmacodynamic Parameters of Cilastatin

Parameter	Target	Value	Reference
Inhibition Constant (Ki)	Dehydropeptidase-I	$0.07 \pm 0.02 \mu\text{M}$ (for imipenem hydrolysis)	[4]
Mechanism of Action	Dehydropeptidase-I	Reversible, competitive inhibition	[5]
Nephroprotective Effects	Renal Proximal Tubule Cells	Reduction of drug-induced apoptosis and oxidative stress	[5][6]

Signaling Pathways and Mechanisms

Inhibition of Dehydropeptidase-I and Nephroprotection

(R,R)-Cilastatin's primary mechanism of action involves the inhibition of DHP-I located in the brush border of renal proximal tubule cells. This prevents the metabolism of susceptible compounds. Furthermore, its nephroprotective effects are mediated through multiple pathways, including the inhibition of organic anion transporters, which reduces the intracellular accumulation of nephrotoxic agents.



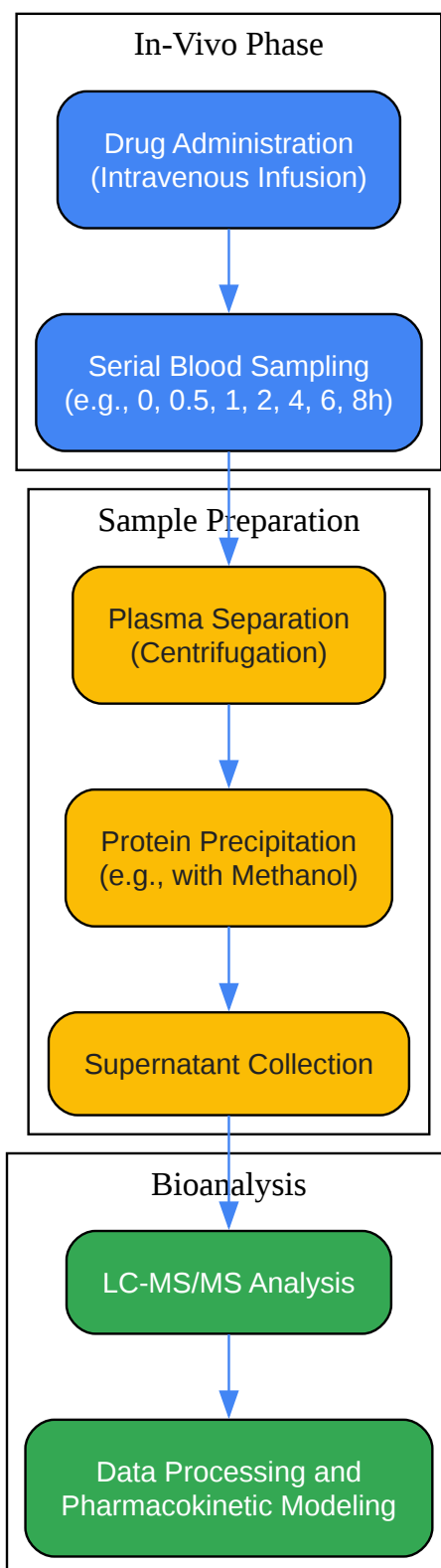
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Caption: Mechanism of **(R,R)-Cilastatin** Action.

Experimental Protocols

Experimental Workflow for Pharmacokinetic Analysis

A typical workflow for determining the pharmacokinetic profile of **(R,R)-Cilastatin** involves drug administration, serial blood sampling, plasma processing, and bioanalysis using a validated analytical method.



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Caption: Pharmacokinetic Study Workflow.

Protocol 1: Quantification of Cilastatin in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of cilastatin in human plasma. This synthesized protocol is based on elements from published methods.^[7]

1. Materials and Reagents

- **(R,R)-Cilastatin** reference standard
- Internal Standard (IS), e.g., a stable isotope-labeled cilastatin or a structural analog
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (drug-free)
- Agilent TC-C18 (2) column (150 mm × 4.6 mm, 5 μm) or equivalent
- LC-MS/MS system with an electrospray ionization (ESI) source

2. Preparation of Stock and Working Solutions

- Prepare a 1 mg/mL stock solution of **(R,R)-Cilastatin** in methanol.
- Prepare a 1 mg/mL stock solution of the IS in methanol.
- Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol.
- Prepare a working IS solution by diluting the IS stock solution.

3. Sample Preparation

- To 100 μL of plasma sample, standard, or quality control, add 20 μL of the working IS solution and vortex briefly.

- Add 300 μ L of methanol to precipitate proteins.
- Vortex for 2 minutes.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

4. LC-MS/MS Conditions

- LC System:
 - Column: Agilent TC-C18 (2) (150 mm \times 4.6 mm, 5 μ m)
 - Mobile Phase A: 0.15% formic acid in water
 - Mobile Phase B: Methanol
 - Flow Rate: 0.8 mL/min
 - Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
 - Injection Volume: 10 μ L
- MS/MS System (ESI in positive ion mode):
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Cilastatin: m/z 359.7 \rightarrow 97.0
 - IS: (dependent on the IS used)

- Optimize ion source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.

5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of cilastatin to the IS against the nominal concentration of the calibration standards.
- Use a weighted linear regression model to fit the data.
- Determine the concentration of cilastatin in the unknown samples from the calibration curve.

Protocol 2: Quantification of Cilastatin by HPLC-UV

This protocol outlines a high-performance liquid chromatography (HPLC) method with UV detection for the determination of cilastatin. This is a synthesized protocol based on published methodologies.[\[8\]](#)[\[9\]](#)

1. Materials and Reagents

- **(R,R)-Cilastatin** reference standard
- HPLC-grade acetonitrile and water
- Phosphoric acid
- CN column (4.6 mm x 250 mm, 5 μ m) or a reverse-phase C18 column
- HPLC system with a UV detector

2. Preparation of Solutions

- **Mobile Phase:** Prepare a mixture of acetonitrile and 0.1% phosphoric acid in water (50:50, v/v). Filter and degas the mobile phase before use.
- **Standard Solutions:** Prepare a stock solution of **(R,R)-Cilastatin** (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 μ g/mL.

3. Sample Preparation (from a pharmaceutical formulation)

- Accurately weigh a portion of the powdered formulation equivalent to 10 mg of cilastatin.
- Transfer to a 10 mL volumetric flask and add approximately 7 mL of mobile phase.
- Sonicate for 15 minutes to dissolve.
- Make up to the volume with the mobile phase and mix well.
- Filter through a 0.45 μ m syringe filter.
- Dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the calibration range.

4. HPLC Conditions

- Column: CN column (4.6 mm x 250 mm, 5 μ m)
- Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid (50:50)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 265 nm
- Column Temperature: 30°C
- Injection Volume: 20 μ L

5. Data Analysis

- Generate a calibration curve by plotting the peak area of cilastatin against the concentration of the standard solutions.
- Perform a linear regression analysis on the calibration data.
- Calculate the concentration of cilastatin in the sample using the regression equation.

Conclusion

The pharmacokinetic and pharmacodynamic modeling of **(R,R)-Cilastatin** is crucial for understanding its clinical efficacy and safety, both as a co-administered agent with carbapenems and as a potential standalone nephroprotective agent. The provided data summaries and experimental protocols offer a foundation for researchers to further investigate the properties of this compound. Further studies are warranted to develop a more comprehensive standalone PK/PD model for **(R,R)-Cilastatin** and to explore its full therapeutic potential.

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